molecular formula C11H14N4 B8755030 Pyridine, 3-(4-(isopropylamino)pyrazol-1-yl)- CAS No. 28466-02-6

Pyridine, 3-(4-(isopropylamino)pyrazol-1-yl)-

Cat. No.: B8755030
CAS No.: 28466-02-6
M. Wt: 202.26 g/mol
InChI Key: DAUKRLSROVPSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 3-(4-(isopropylamino)pyrazol-1-yl)- is a useful research compound. Its molecular formula is C11H14N4 and its molecular weight is 202.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine, 3-(4-(isopropylamino)pyrazol-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 3-(4-(isopropylamino)pyrazol-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

28466-02-6

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

N-propan-2-yl-1-pyridin-3-ylpyrazol-4-amine

InChI

InChI=1S/C11H14N4/c1-9(2)14-10-6-13-15(8-10)11-4-3-5-12-7-11/h3-9,14H,1-2H3

InChI Key

DAUKRLSROVPSQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CN(N=C1)C2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-pyridin-3-yl-1H-pyrazol-4-ylamine (0.6 g, 3.7 mmol) was dissolved in isopropyl acetate (8.5 ml). To the mixture, acetone (0.261 g, 4.5 mmol), trifluoroacetic acid (0.855 g, 7.5 mmol) and sodium triacetoxyborohydride (0.945 g, 4.5 mmol) were added. The reaction was stirred under nitrogen at room temperature for 4.5 hours and then quenched with 10% sodium hydroxide solution until the pH reached ˜9. The layers were separated, and the aqueous phase was extracted with ethyl acetate. The organic extracts were combined, dried over sodium sulfate and concentrated to dryness. The crude material was purified by silica gel chromatography (gradient elution of 5% methanol/dichloromethane) to give the title compound as an off white solid (0.35 g, 46%): mp 105-107° C.; 1H NMR (300 MHz, CDCl3) δ 8.82 (d, J=2.2 Hz, 1H), 8.63 (dd, J=4.8, 1.5 Hz, 1H), 8.13 (d, J=1.8 Hz, 1H), 8.03 (d, J=2.7 Hz, 1H), 7.94-7.77 (m, 1H), 7.38 (dt, J=15.2, 7.6 Hz, 1H), 6.99 (t, 1H), 3.72 (m, 1H), 1.30 (t, J=10.0 Hz, 6H). ESIMS 214 m/z (M+1).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
0.261 g
Type
reactant
Reaction Step Two
Quantity
0.855 g
Type
reactant
Reaction Step Two
Quantity
0.945 g
Type
reactant
Reaction Step Two
Name
Yield
46%

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